3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol
Overview
Description
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
Mechanism of Action
Target of Action
The primary target of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol, like other imidazole-containing compounds, is likely to be cytochrome P450-dependent 14α-lanosterol demethylase (CYP51) . This enzyme plays a crucial role in the synthesis of sterols in fungi .
Mode of Action
The compound interacts with its target by binding to the heme cofactor of CYP51 . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of sterols in fungi . The disruption of sterol synthesis can lead to changes in the fungal cell membrane, affecting its function and viability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway in fungi . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . This disruption can lead to downstream effects such as altered cell membrane permeability and function, ultimately leading to cell death .
Pharmacokinetics
This property can contribute to their bioavailability, allowing them to be effectively absorbed and distributed within the body .
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By disrupting sterol synthesis, the compound affects the integrity and function of the fungal cell membrane, leading to cell death . This makes it potentially useful in the treatment of fungal infections .
Biochemical Analysis
Biochemical Properties
The imidazole ring in 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific molecular context. For example, the imidazole ring can form hydrogen bonds with other molecules, and it can also participate in pi stacking interactions with aromatic rings .
Cellular Effects
Given the known biological activities of other imidazole-containing compounds, it is possible that this compound could influence cell function in various ways . For example, it might impact cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not currently known. Based on the properties of other imidazole-containing compounds, it could potentially exert its effects through a variety of mechanisms . These might include binding interactions with biomolecules, inhibition or activation of enzymes, or changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol typically involves the reaction of 2-methylimidazole with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-1H-imidazol-1-yl)propanamine
- 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid
- 3-(2-Methyl-1H-imidazol-1-yl)propyl chloride
Uniqueness
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl group and the imidazole ring allows for a wide range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7-8-3-5-9(7)4-2-6-10/h3,5,10H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYZRXSWDINCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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